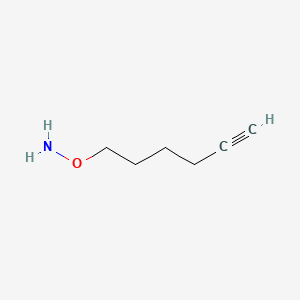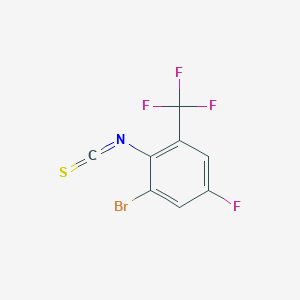
2-Bromo-4-fluoro-6-(trifluoromethyl)phenyl isothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-fluoro-6-(trifluoromethyl)phenyl isothiocyanate is an organic compound that belongs to the class of isothiocyanates It is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a phenyl ring, along with an isothiocyanate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluoro-6-(trifluoromethyl)phenyl isothiocyanate typically involves the reaction of 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline with thiophosgene (CSCl2) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at low levels to prevent decomposition of the reactants and products. The general reaction scheme is as follows:
2-Bromo-4-fluoro-6-(trifluoromethyl)aniline+CSCl2→2-Bromo-4-fluoro-6-(trifluoromethyl)phenyl isothiocyanate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and safety.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-fluoro-6-(trifluoromethyl)phenyl isothiocyanate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.
Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the isothiocyanate group to amines or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as ethanol or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Thioureas, carbamates, and dithiocarbamates.
Oxidation: Sulfonyl derivatives.
Reduction: Amines and other reduced forms.
Scientific Research Applications
2-Bromo-4-fluoro-6-(trifluoromethyl)phenyl isothiocyanate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to modify proteins and peptides through the isothiocyanate group, which can form covalent bonds with amino groups.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluoro-6-(trifluoromethyl)phenyl isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the amino groups in proteins and peptides. This covalent modification can alter the function of the target molecules, leading to various biological effects. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluoro-6-(trifluoromethyl)phenylboronic acid
- 4-Bromo-2-(trifluoromethyl)phenyl thiourea
- 2-Bromo-6-fluoro-4-(trifluoromethyl)phenylboronic acid
Uniqueness
2-Bromo-4-fluoro-6-(trifluoromethyl)phenyl isothiocyanate is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity compared to other similar compounds. This reactivity makes it particularly useful in applications involving covalent modification of biological molecules and the synthesis of complex organic structures.
Properties
Molecular Formula |
C8H2BrF4NS |
|---|---|
Molecular Weight |
300.07 g/mol |
IUPAC Name |
1-bromo-5-fluoro-2-isothiocyanato-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H2BrF4NS/c9-6-2-4(10)1-5(8(11,12)13)7(6)14-3-15/h1-2H |
InChI Key |
KYIKNIZYWINZEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N=C=S)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3R,3aS,6S,6aR)-3-(1,3-benzodioxol-5-yloxy)-6-(6-methoxy-1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl] acetate](/img/structure/B13908763.png)

![Methyl 4-(tert-butoxycarbonylamino)-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13908781.png)
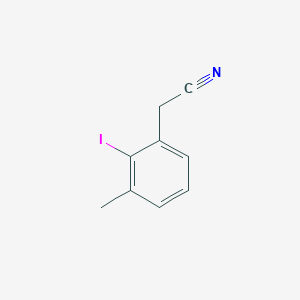
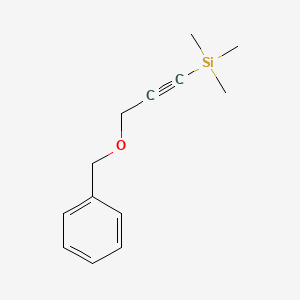
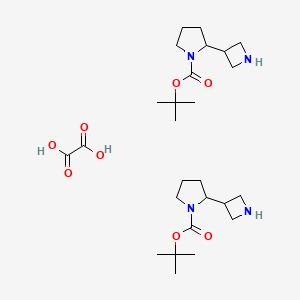
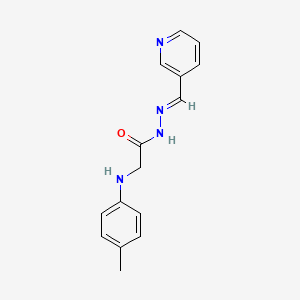
![(2S)-2-[tert-butyl(dimethyl)silyl]oxy-3-[3-(trifluoromethyl)phenoxy]propan-1-ol](/img/structure/B13908803.png)
![[(2R)-1,2,4-trimethylpiperazin-2-yl]methanol](/img/structure/B13908806.png)

![1-[2-(2-Furyl)phenyl]ethanone](/img/structure/B13908821.png)

